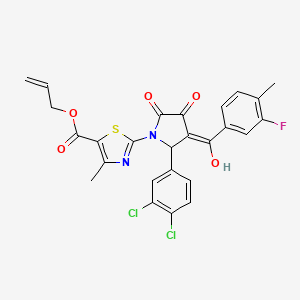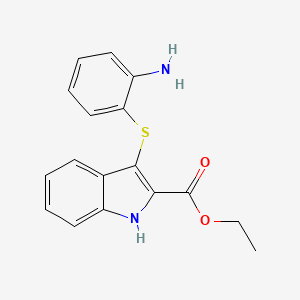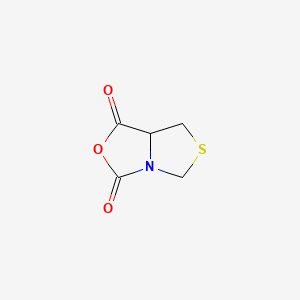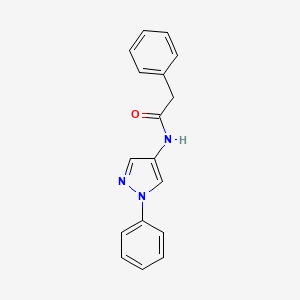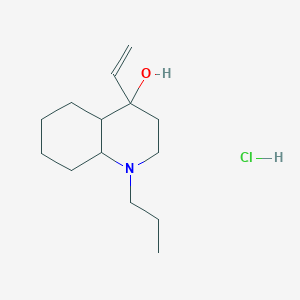
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a propyl group, a vinyl group, and a decahydroquinoline core The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydroquinoline Core: This can be achieved through a hydrogenation reaction of quinoline derivatives under high pressure and in the presence of a suitable catalyst, such as palladium on carbon.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Vinylation: The vinyl group can be introduced through a Heck reaction, where the decahydroquinoline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 1-Propyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Propyl-4-ethyldecahydroquinolin-4-ol.
Substitution: Various alkyl-substituted decahydroquinoline derivatives.
Scientific Research Applications
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the propyl and vinyl groups.
4-Hydroxyquinoline: Similar in structure but without the decahydro and propyl groups.
1-Propylquinoline: Lacks the vinyl and hydroxyl groups.
Uniqueness
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl, vinyl, and hydroxyl groups, along with the decahydroquinoline core, allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62233-99-2 |
|---|---|
Molecular Formula |
C14H26ClNO |
Molecular Weight |
259.81 g/mol |
IUPAC Name |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15;/h4,12-13,16H,2-3,5-11H2,1H3;1H |
InChI Key |
FZINBVMTHFAQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C2C1CCCC2)(C=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
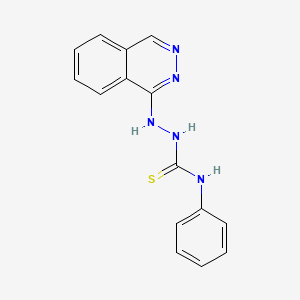
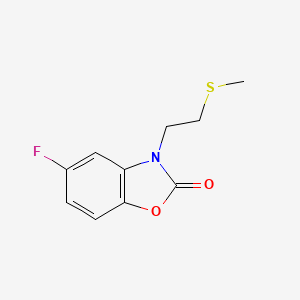
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
